2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[(5-cyanopyridin-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12(6-9(13)14)8-3-2-7(4-10)5-11-8/h2-3,5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXWRMXAFYYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid involves several steps. One common synthetic route includes the reaction of 5-cyanopyridine with methylamine, followed by the addition of acetic acid . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Chemical Reactions Analysis
2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid can be compared to other similar compounds, such as:
2-[(5-Cyanopyridin-2-yl)(ethyl)amino]acetic acid: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-[(5-Cyanopyridin-2-yl)(methyl)amino]propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.
The uniqueness of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Biological Activity
2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid, a compound with the molecular formula and a molecular weight of 191.19 g/mol, has garnered attention for its diverse biological activities. This article explores its enzyme inhibition capabilities, receptor modulation, and potential applications in drug development.
Structural Characteristics
The compound features a cyanopyridine moiety and an amino acid backbone , which contribute to its unique biological properties. The structure allows for interactions with various biological targets involved in metabolic pathways, making it a candidate for proteomics applications.
Biological Activities
Research indicates that 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid exhibits significant biological activity in several areas:
- Enzyme Inhibition :
-
Receptor Modulation :
- Interaction studies suggest that the compound may effectively bind to specific receptors, influencing their activity and stability. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions, revealing promising binding affinities.
-
Proteomics Applications :
- The compound's structural features enable its use in identifying and quantifying proteins, which is crucial in understanding various biological processes and disease mechanisms.
Enzyme Inhibition Study
A study investigating the inhibitory effects of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid on DPP-IV demonstrated significant inhibition, suggesting its potential as a therapeutic agent for managing hyperglycemia. The mechanism of action appears to involve competitive inhibition, where the compound competes with substrate binding at the enzyme's active site .
Binding Affinity Analysis
Molecular docking studies have indicated that 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid has a binding energy range of to kcal/mol when interacting with target proteins such as PqsR from Pseudomonas aeruginosa. This suggests a strong affinity that could be leveraged for antibacterial applications .
Comparative Analysis
To better understand the uniqueness of 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid | Cyanopyridine + Amino Acid Backbone | Specific enzyme modulation potential |
| 5-Cyanopyridine | Pyridine ring with cyano group | Lacks amino functionality |
| Glycine | Simple amino acid | Fundamental building block without substitution |
This comparison highlights how 2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid stands out due to its dual functionality as both an amino acid derivative and a complex heterocyclic compound, making it a promising candidate for further research in medicinal chemistry and biochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
